2-(Boc-amino)oxazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

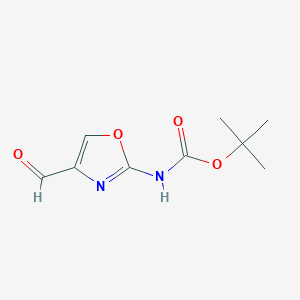

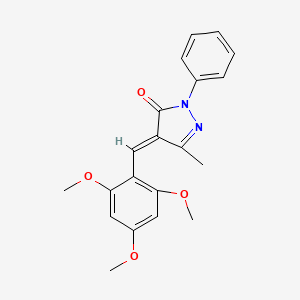

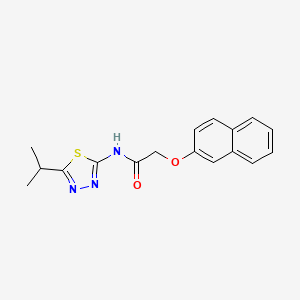

2-(Boc-amino)oxazole-4-carbaldehyde, also known as tert-butyl N-(4-formyl-1,3-oxazol-2-yl)carbamate, is a useful research chemical . It has a molecular weight of 212.20 and a molecular formula of C9H12N2O4 .

Molecular Structure Analysis

The molecular structure of 2-(Boc-amino)oxazole-4-carbaldehyde includes a five-membered heterocyclic ring with one nitrogen atom and one oxygen atom . The canonical SMILES representation is CC©©OC(=O)NC1=NC(=CO1)C=O .Physical And Chemical Properties Analysis

2-(Boc-amino)oxazole-4-carbaldehyde has a number of computed properties. It has a heavy atom count of 15, a hydrogen bond acceptor count of 5, and a hydrogen bond donor count of 1 . Its topological polar surface area is 81.4 .Wissenschaftliche Forschungsanwendungen

Homocysteine Detection in Biological Systems

A novel fluorescent probe, designed for high selectivity and sensitivity toward homocysteine (Hcy), showcases significant potential for researching Hcy's effects in biological systems. This probe, incorporating intramolecular charge transfer and aggregation-induced emission enhancement characteristics, demonstrated a detection limit of 3.05 × 10–6 M for Hcy. Its application extends to live cell detection, highlighting its utility in biological research and potential for broader applications in studying Hcy-related biological processes (Chu et al., 2019).

Synthesis of Carboannulated [1,2,3]triazolo[4,5-b]pyridines

A method employing 4-(N-Boc-amino)-1,2,3-triazole-5-carbaldehydes demonstrated efficiency in synthesizing new derivatives of [1,2,3]triazolo[4,5-b]pyridine. This process, involving the annulation of the pyridine ring, introduces a pathway for creating functionalized heterocycles, showcasing the versatility of 2-(Boc-amino)oxazole-4-carbaldehyde derivatives in synthetic organic chemistry (Syrota et al., 2020).

Preparation of Peptidomimetics and Biologically Active Compounds

The 5-amino-1,2,3-triazole-4-carboxylic acid, a derivative related to 2-(Boc-amino)oxazole-4-carbaldehyde, serves as a foundational molecule for preparing collections of peptidomimetics or biologically active compounds. A ruthenium-catalyzed synthesis approach provides a protected version of this triazole amino acid, facilitating the preparation of dipeptides and compounds with biological activity, such as HSP90 inhibitors. This methodology underscores the compound's significance in developing biologically relevant molecules (Ferrini et al., 2015).

Benzoheterocyclic Carbaldehydes Synthesis

The preparation of benzoheterocyclic carbaldehydes, including those related to 2-(Boc-amino)oxazole-4-carbaldehyde, emphasizes the compound's utility in synthesizing benzoheterocycles. This process involves protecting the nitrogen as an N,N-diBoc derivative and highlights the role of 2-(Boc-amino)oxazole-4-carbaldehyde derivatives in the synthesis of complex organic molecules (Luzzio & Wlodarczyk, 2009).

Eigenschaften

IUPAC Name |

tert-butyl N-(4-formyl-1,3-oxazol-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-9(2,3)15-8(13)11-7-10-6(4-12)5-14-7/h4-5H,1-3H3,(H,10,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBAXVGCDQDCFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CO1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Boc-amino)oxazole-4-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2753492.png)

![N6-butyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2753495.png)

![3-fluoro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2753498.png)

![2-[(Chloromethyl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2753499.png)

![9-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2753501.png)

![3-(furan-2-ylmethyl)-2,4-dioxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2753507.png)